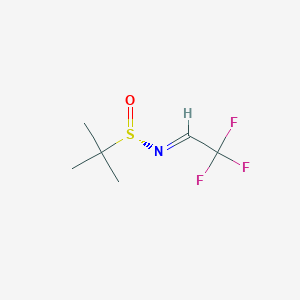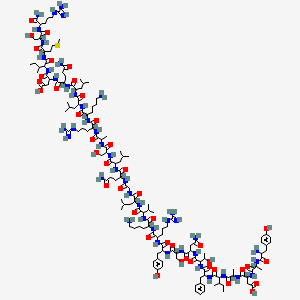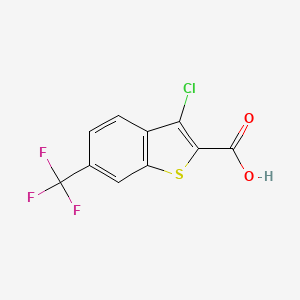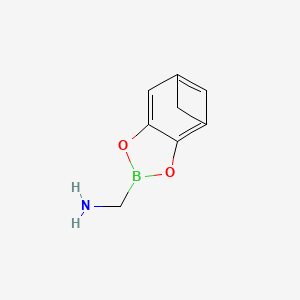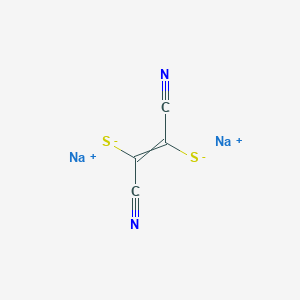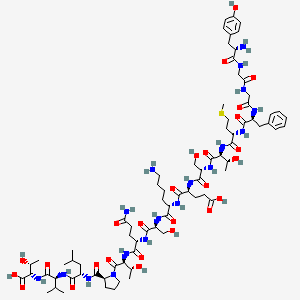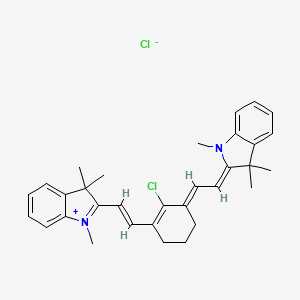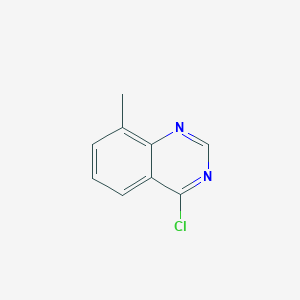
4-Chloro-8-methylquinazoline
概要
説明
4-Chloro-8-methylquinazoline is a chemical compound with the empirical formula C9H7ClN2 and a molecular weight of 178.62 . It is a solid substance .
Synthesis Analysis
The synthesis of 4-Chloro-8-methylquinazoline involves the use of phosphorous oxychloride . In the process, 8-Methylquinazolin-4 (3H)-one is added in portions to phosphorous oxychloride in a 2 L round bottom flask under nitrogen. The reaction mixture is then refluxed at 120 °C for 12 hours .Molecular Structure Analysis
The molecular structure of 4-Chloro-8-methylquinazoline consists of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
4-Chloro-8-methylquinazoline is a solid substance . The exact physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.科学的研究の応用
Apoptosis Induction and Anticancer Properties
4-Chloro-8-methylquinazoline derivatives have been explored for their potential as apoptosis inducers and anticancer agents. For instance, a study by (Sirisoma et al., 2009) discovered a compound that showed potent apoptosis induction with significant efficacy in various cancer models. The compound was effective in crossing the blood-brain barrier, indicating its potential in treating brain cancers.
Role in Insect Pheromones
In the context of entomology, 4-methylquinazoline derivatives have been identified as components of insect pheromones. A study by (Ruther, Steiner, & Garbe, 2007) found that 4-methylquinazoline acted as a minor component in the sex pheromone of the parasitoid Nasonia vitripennis. This discovery provides insights into insect behavior and communication.
Antimicrobial and Antituberculosis Activity
Research by (Kubicová et al., 2003) has demonstrated that some quinazoline derivatives exhibit antimicrobial and antituberculosis properties. Specific compounds showed higher activity against certain Mycobacterium species compared to standard treatments, suggesting their potential in addressing drug-resistant tuberculosis.
Corrosion Inhibition
The use of quinazoline derivatives in materials science, particularly as corrosion inhibitors, has been explored. A study by (Rbaa et al., 2019) found that certain quinazoline derivatives effectively inhibited corrosion in mild steel. This indicates their potential applications in extending the life of metal structures and components.
Tubulin Polymerization Inhibition
Quinazoline derivatives have also been investigated for their ability to inhibit tubulin polymerization, which is crucial in cancer therapy. (Wang et al., 2014) identified compounds that displayed significant in vitro cytotoxic activity and effectively inhibited tubulin assembly, suggesting their use as antitumor agents.
Synthesis and Characterization
Studies like those by (Patel & Patel, 2017) and others focus on the synthesis and characterization of various quinazoline derivatives. These investigations provide foundational knowledge for understanding the chemical properties and potential applications of these compounds in different fields.
Safety and Hazards
The safety information available indicates that 4-Chloro-8-methylquinazoline may be harmful if swallowed or if it comes into contact with the eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment is advised .
特性
IUPAC Name |
4-chloro-8-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-3-2-4-7-8(6)11-5-12-9(7)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBDPFFXKANFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592667 | |
| Record name | 4-Chloro-8-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-methylquinazoline | |
CAS RN |
58421-80-0 | |
| Record name | 4-Chloro-8-methylquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58421-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-8-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-8-methylquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




